molecular formula C20H26N2O4 B12215751 1,4-Bis(morpholin-4-ylmethyl)naphthalene-2,3-diol CAS No. 60672-15-3

1,4-Bis(morpholin-4-ylmethyl)naphthalene-2,3-diol

Cat. No.: B12215751
CAS No.: 60672-15-3
M. Wt: 358.4 g/mol
InChI Key: ATRVAVIQJJOZMW-UHFFFAOYSA-N
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Description

1,4-Bis(morpholin-4-ylmethyl)naphthalene-2,3-diol is a complex organic compound characterized by the presence of two morpholinylmethyl groups attached to a naphthalene core with two hydroxyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(morpholin-4-ylmethyl)naphthalene-2,3-diol typically involves the Mannich reaction, where 2,3-dihydroxynaphthalene is reacted with formaldehyde and morpholine. The reaction is usually carried out in ethanol or methanol as solvents at room temperature, yielding the desired product with high efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(morpholin-4-ylmethyl)naphthalene-2,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The morpholinylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

1,4-Bis(morpholin-4-ylmethyl)naphthalene-2,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-Bis(morpholin-4-ylmethyl)naphthalene-2,3-diol exerts its effects is primarily through its interaction with biological molecules. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, while the morpholinylmethyl groups can enhance solubility and facilitate cellular uptake. The compound may also interact with specific enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(morpholin-4-ylmethyl)naphthalene-2,3-diol is unique due to the presence of both morpholinylmethyl groups and hydroxyl groups on the naphthalene core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

60672-15-3

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

1,4-bis(morpholin-4-ylmethyl)naphthalene-2,3-diol

InChI

InChI=1S/C20H26N2O4/c23-19-17(13-21-5-9-25-10-6-21)15-3-1-2-4-16(15)18(20(19)24)14-22-7-11-26-12-8-22/h1-4,23-24H,5-14H2

InChI Key

ATRVAVIQJJOZMW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C(=C(C3=CC=CC=C32)CN4CCOCC4)O)O

Origin of Product

United States

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